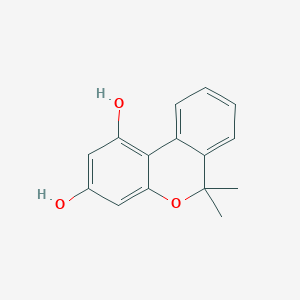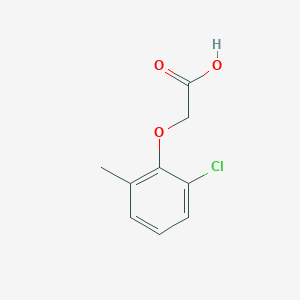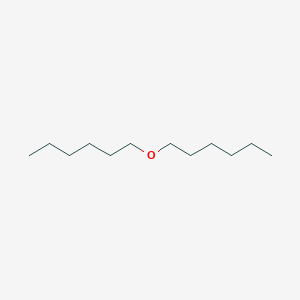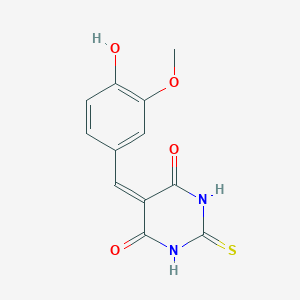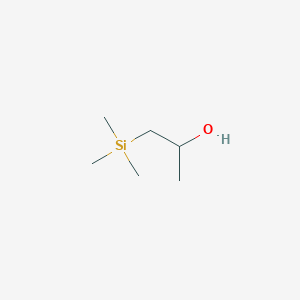
2-Propanol, 1-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(trimethylsilyl)-, commonly known as TMS-propanol, is a chemical compound that is widely used in scientific research. It is a clear and colorless liquid that is soluble in organic solvents like ether and chloroform. TMS-propanol has a variety of applications in different fields of research, including chemistry, biology, and material science.
Mécanisme D'action
The mechanism of action of TMS-propanol is based on the formation of a stable silyl ether or ester with the hydroxyl or carboxyl group of the substrate. This protects the functional group from reacting with other reagents or solvents during the reaction. The silyl group can be removed by treatment with an acid, such as hydrochloric acid or trifluoroacetic acid, which cleaves the silyl ether or ester to regenerate the original hydroxyl or carboxyl group.
Effets Biochimiques Et Physiologiques
TMS-propanol has no known biochemical or physiological effects, as it is primarily used as a chemical reagent in scientific research. However, it is important to handle TMS-propanol with care, as it is flammable and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
TMS-propanol has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be synthesized in large quantities. It is also compatible with a wide range of organic solvents and can be used under various reaction conditions. However, TMS-propanol has some limitations, such as its high cost compared to other protecting groups and its limited stability under acidic conditions.
Orientations Futures
There are several future directions for the use of TMS-propanol in scientific research. One potential application is in the synthesis of complex natural products, where TMS-propanol can be used as a protecting group for hydroxyl and carboxyl groups. Another potential application is in the development of new materials, where TMS-propanol can be used as a reagent for the functionalization of surfaces or the synthesis of polymers. Overall, TMS-propanol is a versatile and useful reagent that has many potential applications in different fields of scientific research.
Méthodes De Synthèse
TMS-propanol is synthesized by reacting 2-propanol with trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting TMS-propanol is purified by distillation or column chromatography to obtain a pure product.
Applications De Recherche Scientifique
TMS-propanol is widely used in scientific research as a protecting group for alcohols and carboxylic acids. It is used to protect hydroxyl and carboxyl groups during chemical reactions, which helps to prevent unwanted side reactions and improve the yield of the desired product. TMS-propanol is also used as a solvent for various organic reactions, and as a reagent for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
18182-10-0 |
|---|---|
Nom du produit |
2-Propanol, 1-(trimethylsilyl)- |
Formule moléculaire |
C6H16OSi |
Poids moléculaire |
132.28 g/mol |
Nom IUPAC |
1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C6H16OSi/c1-6(7)5-8(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
XAQCRBIXUXIJHB-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(C)C)O |
SMILES canonique |
CC(C[Si](C)(C)C)O |
Synonymes |
1-TMS-2-PR 1-trimethylsilyl-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
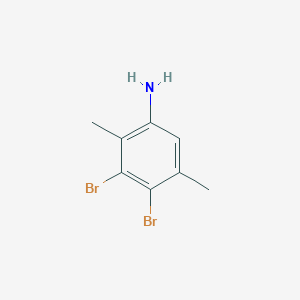
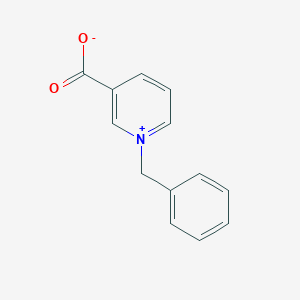
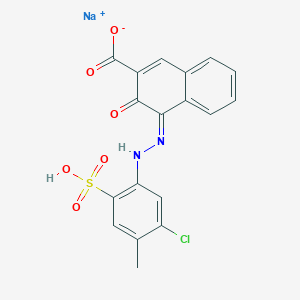
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
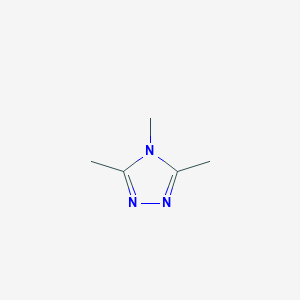
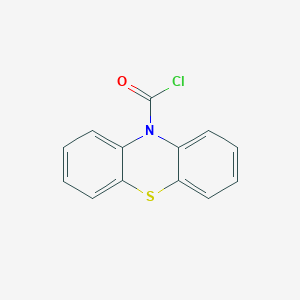
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

